molecular formula C17H15N3O2 B4919441 2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide

2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide

Cat. No.: B4919441
M. Wt: 293.32 g/mol
InChI Key: RYBHQBZZSXHJNM-UHFFFAOYSA-N
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Description

2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 8-methoxy-2-methylquinoline with pyridine-3-carboxylic acid, followed by amide formation. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like sodium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-donating groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the Nur77 receptor, a nuclear receptor involved in the regulation of apoptosis and cell proliferation. By modulating the activity of this receptor, the compound can induce apoptosis in cancer cells through pathways involving autophagy and endoplasmic reticulum stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(8-Methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with the Nur77 receptor and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.

Properties

IUPAC Name

2-(8-methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10-5-6-12-11(7-8-14(22-2)16(12)20-10)15-13(17(18)21)4-3-9-19-15/h3-9H,1-2H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBHQBZZSXHJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)C3=C(C=CC=N3)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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